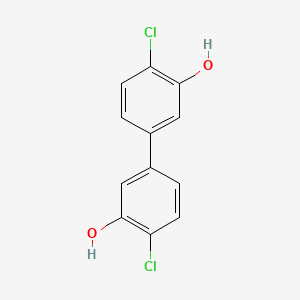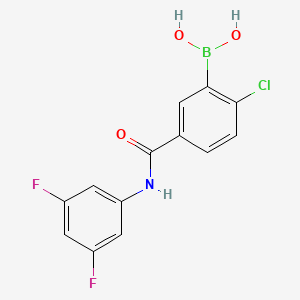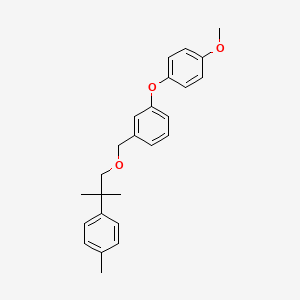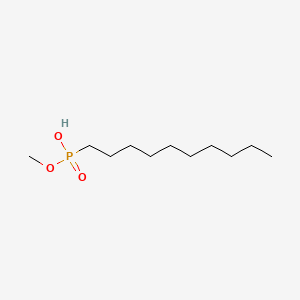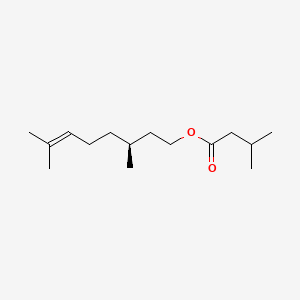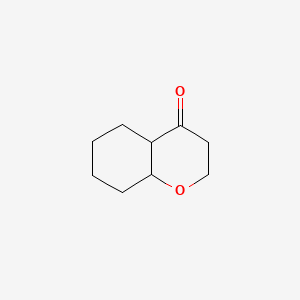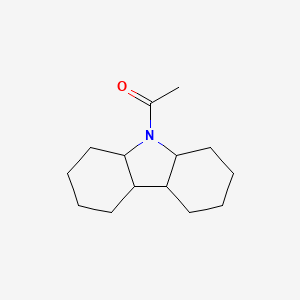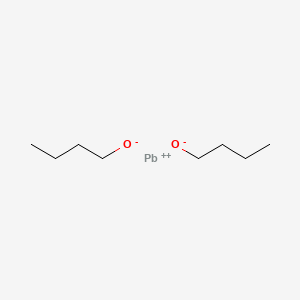
calcium;magnesium;silicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium magnesium silicate is a compound that combines calcium, magnesium, and silicon. It is commonly found in various minerals such as diopside, akermanite, and merwinite. This compound is known for its high durability, compressive strength, and bioactivity, making it a valuable material in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium magnesium silicate can be synthesized through several methods, including the sol-gel route, solid-state reaction, co-precipitation approach, and spray pyrolysis technique . The sol-gel method involves the transition from a sol to a gel, followed by thermal treatment. Tetraethyl orthosilicate and calcium/magnesium nitrates are commonly used as sources of cations .
Industrial Production Methods: In industrial settings, calcium magnesium silicate is often produced by treating calcium oxide and silica in various ratios. The formation of this compound is relevant to the production of Portland cement and the Pidgeon process for magnesium metal production .
Analyse Chemischer Reaktionen
Types of Reactions: Calcium magnesium silicate undergoes various chemical reactions, including hydration, carbonation, and decalcification. These reactions are influenced by the presence of magnesium and calcium ions, which affect the formation of calcium silicate hydrates (C-S-H) and magnesium silicate hydrates (M-S-H) .
Common Reagents and Conditions: Common reagents used in these reactions include calcium hydroxide, magnesium-rich minerals, and activated silica. The conditions for these reactions typically involve changes in pH, temperature, and the presence of water .
Major Products: The major products formed from these reactions include calcium silicate hydrates and magnesium silicate hydrates, which are essential components in the setting and hardening of concrete .
Wissenschaftliche Forschungsanwendungen
Calcium magnesium silicate has a wide range of scientific research applications. In chemistry, it is used as a component in the production of Portland cement and other construction materials. In biology and medicine, it is studied for its biocompatibility and bioactivity, making it suitable for tissue engineering and bone regeneration . In industry, it is used in the production of refractory materials, ceramics, and as a filler in various products .
Wirkmechanismus
The mechanism of action of calcium magnesium silicate involves its interaction with water and other chemical species. In the case of antacids, magnesium silicate acts as a neutralizing and astringent agent by absorbing hydrochloric acid . In construction materials, the hydration of calcium and magnesium silicates leads to the formation of C-S-H and M-S-H, which contribute to the strength and durability of concrete .
Vergleich Mit ähnlichen Verbindungen
Calcium magnesium silicate can be compared with other similar compounds such as diopside, monticellite, åkermanite, and bredigite . These compounds share similar structural features and chemical properties but differ in their specific applications and formation conditions. For example, diopside and åkermanite are commonly used in ceramics and refractory materials, while monticellite is found in metamorphosed siliceous dolomites .
Conclusion
Calcium magnesium silicate is a versatile compound with significant applications in various fields. Its unique properties, such as high durability, compressive strength, and bioactivity, make it a valuable material for scientific research and industrial use. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and development.
Eigenschaften
CAS-Nummer |
13813-64-4 |
|---|---|
Molekularformel |
CaMgO4Si |
Molekulargewicht |
156.47 g/mol |
IUPAC-Name |
calcium;magnesium;silicate |
InChI |
InChI=1S/Ca.Mg.O4Si/c;;1-5(2,3)4/q2*+2;-4 |
InChI-Schlüssel |
FGZBFIYFJUAETR-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Si]([O-])([O-])[O-].[Mg+2].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)
